molecular formula C18H21ClN2O3S B182826 Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- CAS No. 97629-66-8

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-

Cat. No. B182826
CAS RN: 97629-66-8
M. Wt: 380.9 g/mol
InChI Key: BSMGGFOLVQBMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound belongs to the category of sulfonyl piperazines, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has been suggested that it may modulate the activity of these neurotransmitter systems, leading to its pharmacological effects.

Biochemical And Physiological Effects

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, it has been found to inhibit the growth of cancer cells and parasitic organisms.

Advantages And Limitations For Lab Experiments

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under standard laboratory conditions. It has also been found to have low toxicity in animal studies. However, its pharmacological effects are not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, its potential side effects and interactions with other drugs are not well known.

Future Directions

There are several future directions for research on piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-. One direction is to further investigate its mechanism of action and its potential interactions with other neurotransmitter systems in the brain. Another direction is to explore its potential use as an antidepressant and anxiolytic agent. Additionally, its antitumor and antiparasitic properties warrant further investigation. Finally, more research is needed to determine its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has been studied for its potential pharmacological applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, it has been found to possess antitumor and antiparasitic properties.

properties

CAS RN

97629-66-8

Product Name

Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

1-benzyl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-24-17-8-7-16(19)13-18(17)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

BSMGGFOLVQBMBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3

Other CAS RN

97629-66-8

Origin of Product

United States

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